

# **Evenamide Efficacy: A Comparative Analysis for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of the efficacy of **evenamide**, a novel glutamate modulator, with established second-generation antipsychotics in patients with schizophrenia. The data presented is compiled from key clinical trials and is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **evenamide**'s performance.

# **Executive Summary**

**Evenamide**, as an adjunctive therapy, has demonstrated statistically significant efficacy in improving symptoms in patients with schizophrenia who have shown an inadequate response to current antipsychotic treatments, as well as in patients with treatment-resistant schizophrenia (TRS). The primary measures of efficacy, the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression of Severity (CGI-S), have shown notable improvements in clinical trials. This guide will delve into the quantitative results from these trials and compare them with the efficacy of other commonly used antipsychotics, such as olanzapine, risperidone, and clozapine, in similar patient populations.

# **Mechanism of Action: A Novel Approach**

**Evenamide**'s mechanism of action distinguishes it from currently available antipsychotics. Instead of primarily targeting dopamine and serotonin receptors, **evenamide** selectively blocks voltage-gated sodium channels, which in turn normalizes the excessive release of glutamate. [1][2] This is significant as the glutamate hypothesis of schizophrenia suggests that dysfunction in glutamatergic neurotransmission may be a key contributor to the pathophysiology of the



disorder, including negative and cognitive symptoms.[3][4][5] In contrast, traditional second-generation antipsychotics primarily act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[6][7][8]



Click to download full resolution via product page

**Caption:** Comparative Signaling Pathways of **Evenamide** and SGAs.

# **Cross-Study Efficacy Comparison**

The following tables summarize the efficacy results of **evenamide** from two key studies: Study 008A, which focused on patients with an inadequate response to their current antipsychotic, and Study 014/015, which investigated its effects in patients with treatment-resistant schizophrenia. For comparison, data from studies of olanzapine, risperidone, and clozapine in similar patient populations are also presented. It is important to note that direct cross-study



comparisons should be made with caution due to potential differences in study design, patient populations, and methodologies.

Table 1: Efficacy in Inadequate Responders to Second-

**Generation Antipsychotics** 

| Drug/Study                                  | Patient<br>Population                        | Duration | Primary Endpoint: PANSS Total Score Change from Baseline    | Secondary<br>Endpoint: CGI-<br>S Change from<br>Baseline |
|---------------------------------------------|----------------------------------------------|----------|-------------------------------------------------------------|----------------------------------------------------------|
| Evenamide (addon) (Study 008A) [9][10]      | Inadequate<br>response to<br>current SGA     | 4 weeks  | -10.2 (vs7.6 for placebo)                                   | -0.16 (vs.<br>placebo,<br>p=0.037)                       |
| Risperidone<br>(add-on to<br>clozapine)[11] | Partial response<br>to clozapine             | 16 weeks | Greater decrease vs. placebo (p=0.06 ITT, p=0.03 completer) | Not reported                                             |
| Olanzapine (add-<br>on)[12]                 | Suboptimal response to current antipsychotic | 14 weeks | Significantly greater improvement vs. haloperidol           | Not reported                                             |

Table 2: Efficacy in Treatment-Resistant Schizophrenia (TRS)



| Drug/Study                                     | Patient<br>Population                             | Duration | Primary Endpoint: PANSS Total Score Change from Baseline | Secondary<br>Endpoint: CGI-<br>S Change from<br>Baseline |
|------------------------------------------------|---------------------------------------------------|----------|----------------------------------------------------------|----------------------------------------------------------|
| Evenamide (addon) (Study 014/015)[13][14]      | Treatment-<br>Resistant<br>Schizophrenia<br>(TRS) | 1 year   | ~ -20% change                                            | ~ -1.0 change                                            |
| Clozapine (Meta-<br>analysis)[15]              | Treatment-<br>Resistant<br>Schizophrenia<br>(TRS) | Varied   | -22.0 points<br>(25.8%<br>reduction)                     | Not consistently reported                                |
| Olanzapine (high-dose) (Systematic Review)[16] | Treatment-<br>Resistant<br>Schizophrenia<br>(TRS) | Varied   | Similar efficacy<br>to clozapine on<br>total PANSS       | Not consistently reported                                |

# **Detailed Experimental Protocols**

A thorough understanding of the experimental design is crucial for interpreting the efficacy data. Below are the methodologies for the key **evenamide** studies cited.

### Study 008A: Evenamide in Inadequate Responders

- Design: A 4-week, international, randomized, double-blind, placebo-controlled, add-on Phase
   II/III study.[9][10]
- Participants: 291 patients with chronic schizophrenia who were currently being treated with a
  second-generation antipsychotic (including clozapine) but demonstrated an inadequate
  response.[9][10] Inclusion criteria included a PANSS total score of 70-85 and a CGI-S score
  of 4-6.[9]
- Intervention: Patients were randomized to receive either evenamide (30 mg twice daily) or a
  placebo as an add-on to their existing antipsychotic medication.[9]



- Primary Outcome: Change from baseline in the PANSS Total Score at day 29.
- Secondary Outcome: Change from baseline in the Clinical Global Impression of Severity (CGI-S) score.[9]
- Statistical Analysis: The primary efficacy analysis was based on a mixed model for repeated measures (MMRM) on the intent-to-treat (ITT) population. Sensitivity analyses were also performed.[17]



Click to download full resolution via product page

Caption: Workflow for Evenamide Study 008A.

# Study 014/015: Evenamide in Treatment-Resistant Schizophrenia

Design: An international, randomized, open-label, rater-blinded study (Study 014) with a 1-year open-label extension (Study 015).[13][14]



- Participants: 161 patients with moderate to severe TRS who were not responding adequately
  to their current antipsychotic medication (excluding clozapine).[13][14] The mean baseline
  PANSS total score was 79.7, and the mean CGI-S was 4.5.[13]
- Intervention: Patients were randomized to receive evenamide at fixed doses of 7.5 mg, 15 mg, or 30 mg twice daily as an add-on to their current antipsychotic. For the primary analysis, data from all dose groups were pooled.[14]
- Primary Outcome: Safety and tolerability. Preliminary efficacy was assessed based on changes from baseline in the PANSS total score.[13]
- Secondary Outcomes: Changes from baseline in CGI-S and other efficacy measures.[13]
- Statistical Analysis: Changes from baseline in PANSS total score and CGI-S were analyzed using a paired t-test.[13]

#### Conclusion

**Evenamide** has demonstrated a promising efficacy profile as an adjunctive treatment for schizophrenia, particularly in patient populations with an inadequate response to current therapies and in those with treatment-resistant schizophrenia. Its novel mechanism of action, targeting glutamate dysregulation, offers a potential new therapeutic avenue. While direct comparisons with other antipsychotics are limited by the inherent variability in clinical trial designs, the data presented in this guide suggests that **evenamide** provides a clinically meaningful benefit. Further large-scale, long-term comparative studies will be crucial to fully elucidate its position in the treatment landscape for schizophrenia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

## Validation & Comparative





- 2. "Selective" serotonin 5-HT2A receptor antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. The glutamate hypothesis of schizophrenia: evidence from human brain tissue studies -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Astrocytic Regulation of Glutamate Transmission in Schizophrenia [frontiersin.org]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 11. Adjunctive Risperidone for Partially Responsive People with Schizophrenia Treated with Clozapine PMC [pmc.ncbi.nlm.nih.gov]
- 12. Augmentation of olanzapine in treatment-resistant schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Effect of Evenamide, a Glutamate Inhibitor, in Patients With Treatment-Resistant Schizophrenia (TRS): Final, 1-Year Results From a Phase 2, Open-Label, Rater-Blinded, Randomized, International Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clozapine Response Rates among People with Treatment-Resistant Schizophrenia: Data from a Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-dose olanzapine in treatment-resistant schizophrenia: a systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 17. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Evenamide Efficacy: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#cross-study-comparison-of-evenamide-efficacy-results]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com